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Compound of Interest

Compound Name: C17H22ClN3O6S

Cat. No.: B15173049 Get Quote

Disclaimer: The chemical formula provided in the topic, C17H22ClN3O6S, appears to be

incorrect. Based on extensive database searches, the correct molecular formula for the

antibiotic Penamecillin is C19H22N2O6S. This guide will proceed with the analysis of

Penamecillin under its correct chemical formula.

Penamecillin is a β-lactam antibiotic that acts as a prodrug for Benzylpenicillin (Penicillin G). It

is the acetoxymethyl ester of Benzylpenicillin, which allows for improved oral absorption. In the

body, esterases cleave the ester bond, releasing the active Benzylpenicillin. Due to the limited

availability of specific experimental spectroscopic data for Penamecillin in publicly accessible

databases, this guide will provide spectroscopic data for its parent compound, Benzylpenicillin

(Penicillin G), which is structurally very similar and for which extensive data is available. The

experimental protocols provided are generally applicable to the analysis of penicillin-type

antibiotics.

Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), mass spectrometry

(MS), and infrared (IR) spectroscopic data for Benzylpenicillin (Penicillin G).

Table 1: ¹H NMR Spectroscopic Data for Benzylpenicillin (Penicillin G)
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Chemical Shift (ppm) Multiplicity Assignment

7.20 - 7.40 m Phenyl-H

5.58 d H-6

5.49 d H-5

4.25 s H-3

3.60 s -CH2-

1.65 s 2-CH3

1.55 s 2-CH3

Note: Spectra are typically recorded in a suitable deuterated solvent (e.g., DMSO-d6, D2O).

Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for Benzylpenicillin (Penicillin G)
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Chemical Shift (ppm) Assignment

175.4 C-7

172.3 C=O (amide)

168.9 C-4

136.2 Phenyl C (quaternary)

131.0 Phenyl C-H

129.2 Phenyl C-H

128.1 Phenyl C-H

72.1 C-5

68.4 C-3

66.7 C-6

58.3 C-2

42.8 -CH2-

31.0 2-CH3

27.2 2-CH3

Note: These are approximate chemical shifts and can be influenced by the experimental

conditions.

Table 3: Mass Spectrometry (MS) Data for Benzylpenicillin (Penicillin G)
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m/z Fragmentation

335.1 [M+H]⁺

333.1 [M-H]⁻

176.1 Thiazolidine ring fragment

160.1 Side chain fragment

91.1 Tropylium ion (from benzyl group)

Note: Fragmentation patterns can vary significantly depending on the ionization technique used

(e.g., ESI, CI).

Table 4: Infrared (IR) Spectroscopy Data for Benzylpenicillin (Penicillin G)[1][2][3]

Wavenumber (cm⁻¹) Assignment

3300-3400 N-H stretch (amide)

3000-3100 C-H stretch (aromatic)

2850-3000 C-H stretch (aliphatic)

~1775 C=O stretch (β-lactam ring)[3]

~1680 C=O stretch (amide I)[1][2]

~1600 C=O stretch (carboxylate)

~1520 N-H bend (amide II)

Note: IR spectra of solid samples are often recorded using KBr pellets or as a mull.

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the analysis of

penicillin-type antibiotics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A few milligrams of the antibiotic are dissolved in a suitable deuterated

solvent (e.g., DMSO-d6, CDCl3, or D2O) in a standard 5 mm NMR tube. The concentration

is typically in the range of 5-20 mg/mL.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C spectra.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the expected range of proton resonances (typically 0-12

ppm).

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise

ratio.

The residual solvent peak is used as an internal reference.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to cover the expected range of carbon resonances (typically 0-

200 ppm).

A larger number of scans (e.g., 1024 or more) is required due to the lower natural

abundance of ¹³C.

Solvent peaks are used for referencing.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

2. Mass Spectrometry (MS)

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile,

methanol, or a water/organic mixture) at a low concentration (e.g., 1-10 µg/mL). For liquid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Chemical Ionization (CI), is used. Tandem mass

spectrometry (MS/MS) can be used for structural elucidation.

LC-MS/MS Method for Antibiotics:

Chromatography: A reversed-phase C18 column is commonly used. The mobile phase

often consists of a gradient of water and acetonitrile, both containing a small amount of an

acid (e.g., formic acid) to improve ionization.

Ionization: ESI is a soft ionization technique well-suited for polar molecules like penicillins

and is often operated in positive or negative ion mode.

Mass Analysis: A full scan MS spectrum is acquired to determine the molecular ion. For

MS/MS, the molecular ion is selected and fragmented to produce a characteristic

fragmentation pattern that can be used for identification and structural confirmation.

3. Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples):

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with about

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high

pressure to form a transparent pellet.

Mull Technique: A small amount of the finely ground sample is mixed with a mulling agent

(e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or

KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or the KBr pellet/salt plates with the

mulling agent) is recorded first.
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The sample is then placed in the IR beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum. The typical

spectral range is 4000-400 cm⁻¹.

Visualizations
Below are diagrams illustrating key relationships and workflows relevant to the analysis of

Penamecillin.
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Caption: Metabolic activation of Penamecillin to Benzylpenicillin.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15173049?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Antibiotic Sample

Dissolve in
Deuterated Solvent

Dissolve in
LC-MS Solvent

Prepare KBr Pellet
or Mull

NMR Spectrometer Mass Spectrometer FTIR Spectrometer

¹H & ¹³C NMR Spectra Mass Spectrum &
Fragmentation Pattern IR Spectrum

Structure Elucidation
&

Compound Identification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.mdpi.com/2073-8994/13/1/106
https://www.researchgate.net/publication/348385287_Linear_and_Non-Linear_Middle_Infrared_Spectra_of_Penicillin_G_in_the_CO_Stretching_Mode_Region
https://www.researchgate.net/figure/nfrared-spectra-of-penicillin-G-A-and-CMPA-B_fig3_51647129
https://www.benchchem.com/product/b15173049#spectroscopic-data-for-c17h22cln3o6s-nmr-ms-ir
https://www.benchchem.com/product/b15173049#spectroscopic-data-for-c17h22cln3o6s-nmr-ms-ir
https://www.benchchem.com/product/b15173049#spectroscopic-data-for-c17h22cln3o6s-nmr-ms-ir
https://www.benchchem.com/product/b15173049#spectroscopic-data-for-c17h22cln3o6s-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15173049?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15173049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

